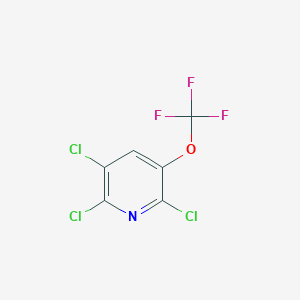

2,3,6-Trichloro-5-(trifluoromethoxy)pyridine

描述

属性

CAS 编号 |

130115-97-8 |

|---|---|

分子式 |

C6HCl3F3NO |

分子量 |

266.4 g/mol |

IUPAC 名称 |

2,3,6-trichloro-5-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H |

InChI 键 |

CIJZZCPBQPQNRC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)OC(F)(F)F |

产品来源 |

United States |

准备方法

Vapor-Phase Chlorination and Fluorination

This industrial-scale method involves sequential chlorination and fluorination of 3-picoline derivatives.

- Procedure :

- Key Conditions :

- Challenges : Requires handling corrosive HF and high-pressure equipment.

Direct Chlorination of 2-Chloro-5-Trifluoromethylpyridine

A two-step chlorination process under controlled pressure:

- Procedure :

- Outcomes :

Nucleophilic Substitution and Rearrangement

Thiophosgene-Mediated Trichloromethoxylation

Developed in EP2350008B1 and WO2010040461A1, this method introduces the trifluoromethoxy group via intermediate chlorothionoformates:

- Steps :

- Key Data :

Togni Reagent-Assisted Trifluoromethoxylation

A photoredox-based approach (PMC5115881) enables late-stage trifluoromethoxylation:

- Procedure :

- Advantages :

Catalytic Hydrogenation and Reductive Dechlorination

Selective Reductive Dechlorination

Patent CN112441966A outlines a five-step sequence starting from 2,3,6-trichloro-5-trifluoromethylpyridine:

- Selective Reduction : Zn/HCl reduces the 2-Cl position, yielding 2,5-dichloro-3-trifluoromethylpyridine (70% yield).

- Etherification : Reaction with NaOCH₃ in methanol forms 2-methoxy-5-chloro-3-trifluoromethylpyridine (95% yield).

- Hydrogenation : Pd/C catalyzes H₂-mediated dechlorination to 2-methoxy-3-trifluoromethylpyridine.

- Hydrolysis : HCl reflux removes methoxy, yielding 2-hydroxy-3-trifluoromethylpyridine.

- Chlorination : PCl₃ converts hydroxyl to Cl, finalizing the target compound (98% yield).

Indirect Hydrazine-Mediated Reduction

WO1998050362A1 employs hydrazine for selective dechlorination:

Alternative Synthetic Routes

Metal-Halide Exchange and Iodination

A lithiation-iodination strategy produces iodo intermediates for functionalization:

Continuous-Flow Synthesis

Recent advances (PMC8175224) highlight flow chemistry for scalability:

- Conditions :

- Fluidized-bed reactor for chlorination/fluorination.

- Residence time: 2–5 minutes.

- Output : 2,3,5-Trichloro-5-(trifluoromethyl)pyridine at 80% purity.

Comparative Analysis of Methods

Table 1: Method Overview

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Vapor-Phase Fluorination | High yield, industrial scalability | Corrosive HF, high-energy input |

| Thiophosgene Pathway | Regioselective | Toxic reagents (thiophosgene, SbF₃) |

| Photoredox | Mild conditions, chemoselective | Low yield, limited substrate scope |

| Catalytic Hydrogenation | High-purity products | Multi-step, costly catalysts (Pd/C) |

化学反应分析

Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used in oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Chemistry: In chemistry, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

作用机制

The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group distinguishes 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine from closely related compounds. Key comparisons include:

Key Observations :

- Increased chlorination (e.g., trichloro vs. dichloro derivatives) correlates with higher molecular weight and altered bioactivity profiles .

Insecticidal and Antiviral Activity

- Compound 112 (Cyclopenta[c]pyridine derivative) : Exhibited insecticidal activity comparable to cerbinal but reduced efficacy when the core structure was modified . This highlights the critical role of substituent positioning.

- TCTCMP : Used as an intermediate in herbicides and fungicides, leveraging its stability and reactivity .

- This compound : Predicted to show enhanced bioactivity due to the -OCF₃ group’s electron-withdrawing nature, which may improve binding to biological targets (e.g., insect nicotinic acetylcholine receptors).

Anti-TMV Activity

- Modifications at the 2-position of cyclopenta[c]pyridines significantly increased anti-TMV (Tobacco Mosaic Virus) activity but reduced insecticidal potency . This trade-off suggests that the trichloro-trifluoromethoxy pyridine structure could offer a balanced profile for dual agrochemical applications.

Industrial and Regulatory Considerations

- Regulatory Status : Compounds with trifluoromethoxy groups are increasingly prioritized due to their lower environmental persistence compared to polychlorinated analogues .

- Market Availability : 2,3-Dichloro-5-(trifluoromethoxy)pyridine is commercially available (5 suppliers), indicating established synthetic routes for scaled production .

生物活性

2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical applications. The compound's structure includes a pyridine ring substituted with three chlorine atoms and a trifluoromethoxy group, which can influence its biological activity and chemical reactivity. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C_7Cl_3F_3N_O. The presence of multiple halogens enhances the compound's reactivity, making it suitable for various substitution reactions. The trifluoromethoxy group is known to increase metabolic stability and binding affinity in biological systems.

Synthesis Methods

The synthesis of this compound typically involves chlorination and fluorination processes using readily available starting materials such as pyridine derivatives. For example:

- Chlorination : Chlorinated pyridine derivatives can be synthesized through electrophilic aromatic substitution.

- Fluorination : The introduction of the trifluoromethoxy group can be achieved via nucleophilic substitution reactions.

The synthesis process is often optimized to minimize waste and enhance yield .

Table 1: Summary of Biological Activities Related to Similar Compounds

Case Study: Antimicrobial Properties

A study on related trifluoromethyl pyridines revealed that these compounds exhibited significant antibacterial activity against resistant strains. The mechanism of action was linked to the disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is hypothesized to involve:

- Target Interaction : Potential interaction with key enzymes or receptors within microbial or cancerous cells.

- Substitution Reactions : The chlorine atoms may undergo substitution reactions leading to biologically active derivatives.

- Environmental Stability : Its stability under various environmental conditions may influence its bioavailability and efficacy in biological systems.

Pharmacokinetics

Research indicates that the compound is solid at room temperature and should be stored under inert conditions to maintain stability. Its pharmacokinetic profile remains under investigation but suggests potential for favorable absorption and distribution characteristics due to the presence of halogen atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。